1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol
Overview
Description
1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol is an organic compound characterized by a methoxyphenyl group attached to a pentenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of acetone with p-anisaldehyde (4-methoxybenzaldehyde) under base-catalyzed conditions. The reaction typically involves mixing p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the incorporation of green chemistry principles, such as the use of deep eutectic solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylmethanol .
Scientific Research Applications
1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
- 4-Methoxyphenylmethanol
- 4-Methoxybenzaldehyde
- 4-Methoxyphenylacetic acid
Comparison: 1-(4-Methoxyphenyl)-2-methylpent-1-en-3-ol is unique due to its pentenol chain, which imparts distinct chemical properties compared to its simpler analogs.
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-2-methylpent-1-en-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-13(14)10(2)9-11-5-7-12(15-3)8-6-11/h5-9,13-14H,4H2,1-3H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBJQBKEQMTJBO-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=CC1=CC=C(C=C1)OC)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C(=C/C1=CC=C(C=C1)OC)/C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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